molecular formula C19H21N5O6S2 B2421660 2,4-diethyl 3-methyl-5-[2-({5-methyl-7-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}sulfanyl)acetamido]thiophene-2,4-dicarboxylate CAS No. 877639-53-7

2,4-diethyl 3-methyl-5-[2-({5-methyl-7-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}sulfanyl)acetamido]thiophene-2,4-dicarboxylate

Cat. No.: B2421660
CAS No.: 877639-53-7
M. Wt: 479.53
InChI Key: OWACTSZZTXTKKA-UHFFFAOYSA-N
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Description

2,4-diethyl 3-methyl-5-[2-({5-methyl-7-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}sulfanyl)acetamido]thiophene-2,4-dicarboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a thiophene ring, a triazolopyrimidine moiety, and ester functional groups. It is of interest in various fields of scientific research due to its potential biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-diethyl 3-methyl-5-[2-({5-methyl-7-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}sulfanyl)acetamido]thiophene-2,4-dicarboxylate typically involves multi-step reactions. The process begins with the preparation of the thiophene ring, followed by the introduction of the triazolopyrimidine moiety. The final steps involve the esterification reactions to introduce the diethyl groups.

    Thiophene Ring Formation: The thiophene ring can be synthesized through the reaction of a suitable dicarbonyl compound with elemental sulfur in the presence of a base.

    Triazolopyrimidine Moiety Introduction: This step involves the cyclization of appropriate precursors to form the triazolopyrimidine ring system.

    Esterification: The final step involves the esterification of the carboxylic acid groups with ethanol in the presence of an acid catalyst to form the diethyl esters.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2,4-diethyl 3-methyl-5-[2-({5-methyl-7-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}sulfanyl)acetamido]thiophene-2,4-dicarboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

2,4-diethyl 3-methyl-5-[2-({5-methyl-7-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}sulfanyl)acetamido]thiophene-2,4-dicarboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It may be used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 2,4-diethyl 3-methyl-5-[2-({5-methyl-7-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}sulfanyl)acetamido]thiophene-2,4-dicarboxylate involves its interaction with specific molecular targets. The triazolopyrimidine moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Similar Compounds

  • Diethyl 4-(2,5-dimethyl-3-thienyl)-7-(2-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate
  • Diethyl 7-(3-methoxyphenyl)-2-methyl-5-oxo-4-(3-phenoxyphenyl)-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate

Uniqueness

2,4-diethyl 3-methyl-5-[2-({5-methyl-7-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}sulfanyl)acetamido]thiophene-2,4-dicarboxylate is unique due to the presence of both the thiophene and triazolopyrimidine moieties, which confer distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable subject of study.

Properties

IUPAC Name

diethyl 3-methyl-5-[[2-[(5-methyl-7-oxo-8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]acetyl]amino]thiophene-2,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O6S2/c1-5-29-16(27)13-10(4)14(17(28)30-6-2)32-15(13)20-12(26)8-31-19-23-22-18-21-11(25)7-9(3)24(18)19/h7H,5-6,8H2,1-4H3,(H,20,26)(H,21,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWACTSZZTXTKKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)CSC2=NN=C3N2C(=CC(=O)N3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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